molecular formula C7H12N4O B1280063 5-Amino-1-propyl-1H-imidazole-4-carboxamide CAS No. 61507-88-8

5-Amino-1-propyl-1H-imidazole-4-carboxamide

Cat. No. B1280063
CAS RN: 61507-88-8
M. Wt: 168.2 g/mol
InChI Key: LVONFJCKVYNYTJ-UHFFFAOYSA-N
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Description

5-Amino-1-propyl-1H-imidazole-4-carboxamide is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. It has a CAS Number of 61507-88-8 and a molecular weight of 168.2 .


Synthesis Analysis

The synthesis of 5-Amino-1-propyl-1H-imidazole-4-carboxamide involves a mixture of 2-amino-2-cyanoacetamide, trimethylorthoformate, and acetonitrile, which is heated under reflux for 0.75 hours, then allowed to cool. n-Propylamine is then added dropwise, and the resulting mixture stirred at ambient temperature for 36 hours .


Molecular Structure Analysis

The molecular structure of 5-Amino-1-propyl-1H-imidazole-4-carboxamide is represented by the linear formula C7 H12 N4 O . The InChI code is 1S/C7H12N4O/c1-2-3-11-4-10-5 (6 (11)8)7 (9)12/h4H,2-3,8H2,1H3, (H2,9,12) .


Physical And Chemical Properties Analysis

5-Amino-1-propyl-1H-imidazole-4-carboxamide is a solid at room temperature .

Scientific Research Applications

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-amino-1-propylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-2-3-11-4-10-5(6(11)8)7(9)12/h4H,2-3,8H2,1H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVONFJCKVYNYTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC(=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30491745
Record name 5-Amino-1-propyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30491745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-propyl-1H-imidazole-4-carboxamide

CAS RN

61507-88-8
Record name 5-Amino-1-propyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30491745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-amino-2-cyanoacetamide (2.8 g, 0.0282 mol), trimethylorthoformate (3.4 g, 0.0321 mol) and acetonitrile (55 ml) was heated under reflux for 0.75 hour, then allowed to cool. n-Propylamine (1.8 g, 0.0305 mol) was then added dropwise, and the resulting mixture stirred at ambient temperature for 36 hours. The solid which precipitated was collected by filtration and crystallised from methanol to give the title compound as a colourless solid (2.9 g, 61%), m.p. 241°-243° C. Found: C,49.67; H,7.15; N,33.64. C7 H12N4O requires C,49.98; H,7.19; N,33.31%.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Yield
61%

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